Dicloxacilina
Descripción general
Descripción
La dicloxacillina sódica es un antibiótico beta-lactámico de espectro estrecho que pertenece a la clase de las penicilinas. Se utiliza principalmente para tratar infecciones causadas por estafilococos productores de penicilinasa, que son resistentes a otras penicilinas . La dicloxacillina sódica es conocida por su estabilidad frente a la hidrólisis por una variedad de beta-lactamasas, incluidas las penicilinasas y las cefalosporinasas .
Aplicaciones Científicas De Investigación
La dicloxacillina sódica tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en estudios que involucran antibióticos beta-lactámicos y sus interacciones con beta-lactamasas.
Biología: La dicloxacillina sódica se utiliza en estudios microbiológicos para investigar los mecanismos de resistencia bacteriana y la eficacia de los antibióticos beta-lactámicos.
Medicina: Se utiliza ampliamente en la investigación clínica para estudiar su farmacocinética, farmacodinámica y eficacia terapéutica en el tratamiento de infecciones bacterianas.
Industria: La dicloxacillina sódica se utiliza en la industria farmacéutica para el desarrollo de nuevos antibióticos y la mejora de las formulaciones existentes
Mecanismo De Acción
La dicloxacillina sódica ejerce su acción bactericida inhibiendo la biosíntesis de la pared celular bacteriana. Se une a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana, inhibiendo la tercera y última etapa de la síntesis de la pared celular bacteriana. Esto conduce a la lisis y muerte de la célula bacteriana .
Compuestos similares:
Flucloxacilina: La flucloxacilina es similar en farmacocinética y actividad antibacteriana a la dicloxacillina sódica y a menudo se considera intercambiable.
Singularidad: La dicloxacillina sódica es única debido a su estructura específica, que proporciona estabilidad contra una amplia gama de beta-lactamasas. Esto la hace particularmente eficaz contra organismos productores de beta-lactamasa, como Staphylococcus aureus .
Análisis Bioquímico
Biochemical Properties
Dicloxacillin plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, dicloxacillin inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . This interaction leads to the inhibition of cell wall biosynthesis, resulting in bacterial cell lysis and death .
Cellular Effects
Dicloxacillin exerts its effects on various types of cells, particularly bacterial cells. It disrupts bacterial cell wall synthesis, leading to cell lysis and death. This antibiotic influences cell function by targeting the PBPs, which are crucial for maintaining cell wall integrity . Dicloxacillin’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its bactericidal activity, which prevents the bacteria from multiplying and spreading .
Molecular Mechanism
The molecular mechanism of dicloxacillin involves its binding to specific PBPs within the bacterial cell wall. By inhibiting the third and final stage of bacterial cell wall synthesis, dicloxacillin prevents the cross-linkage between peptidoglycan polymer chains . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Dicloxacillin’s stability against beta-lactamases ensures its effectiveness against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, dicloxacillin’s effects can change over time. The stability of dicloxacillin is influenced by factors such as temperature and pH. Over time, dicloxacillin may degrade, reducing its efficacy . Long-term studies have shown that prolonged exposure to dicloxacillin can lead to the development of resistant bacterial strains, highlighting the importance of appropriate dosage and treatment duration .
Dosage Effects in Animal Models
In animal models, the effects of dicloxacillin vary with different dosages. At therapeutic doses, dicloxacillin effectively treats bacterial infections without causing significant adverse effects . At high doses, dicloxacillin can cause toxic effects such as irritation, rash, labored breathing, and gastrointestinal disturbances . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
Dicloxacillin is metabolized in the liver, where it undergoes partial hydrolysis to form penicilloic acids, which are microbiologically inactive . A small portion of dicloxacillin is also hydroxylated to form a microbiologically active metabolite . The primary route of elimination is through renal excretion, with the drug being excreted unchanged in the urine .
Transport and Distribution
Dicloxacillin is rapidly absorbed and distributed within the body. It binds extensively to serum proteins, mainly albumin . The volume of distribution is relatively low, and dicloxacillin is primarily excreted unchanged in the urine . The drug’s distribution is influenced by factors such as protein binding and renal function .
Subcellular Localization
Dicloxacillin’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The drug targets PBPs, which are located on the inner membrane of the bacterial cell wall . This localization is crucial for dicloxacillin’s ability to inhibit cell wall synthesis and induce bacterial cell lysis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la dicloxacillina sódica implica múltiples pasos, incluida la formación del anillo beta-lactámico y la unión del grupo isoxazolil. Los pasos clave incluyen:
Formación del anillo beta-lactámico: Esto implica la reacción del ácido 6-aminopenicilánico con varios reactivos para formar el anillo beta-lactámico.
Unirse al grupo isoxazolil: El grupo isoxazolil se introduce a través de una serie de reacciones que involucran la cloración y las reacciones de sustitución posteriores.
Métodos de producción industrial: La producción industrial de dicloxacillina sódica generalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye:
Cristalización: Para obtener dicloxacillina sódica en su forma pura, se emplean técnicas de cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones: La dicloxacillina sódica sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: La dicloxacillina sódica se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar la estructura de la dicloxacillina sódica, lo que lleva a diferentes derivados.
Reactivos y condiciones comunes:
Agentes oxidantes: El peróxido de hidrógeno y otros agentes oxidantes se utilizan en reacciones de oxidación.
Agentes reductores: El borohidruro de sodio y otros agentes reductores se emplean en reacciones de reducción.
Reactivos de sustitución: Se utilizan varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de dicloxacillina sódica, que pueden tener diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
Cloxacillin: Another beta-lactamase-resistant penicillin, cloxacillin is used for similar indications as dicloxacillin sodium.
Flucloxacillin: Flucloxacillin is similar in pharmacokinetics and antibacterial activity to dicloxacillin sodium and is often considered interchangeable.
Uniqueness: Dicloxacillin sodium is unique due to its specific structure, which provides stability against a wide range of beta-lactamases. This makes it particularly effective against beta-lactamase-producing organisms, such as Staphylococcus aureus .
Propiedades
IUPAC Name |
(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAGHNZHGGCZAX-JKIFEVAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13412-64-1 (mono-hydrochloride salt, mono-hydrate), 343-55-5 (mono-hydrochloride salt, anhydrous) | |
Record name | Dicloxacillin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022924 | |
Record name | Dicloxacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dicloxacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.96e-02 g/L | |
Record name | Dicloxacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dicloxacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor. | |
Record name | Dicloxacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3116-76-5 | |
Record name | Dicloxacillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3116-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicloxacillin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003116765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicloxacillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00485 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dicloxacillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicloxacillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICLOXACILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COF19H7WBK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dicloxacillin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3222 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dicloxacillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dicloxacillin exert its antibacterial effect?
A1: Dicloxacillin, a semisynthetic penicillinase-stable beta-lactam antibiotic, targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking. This binding disrupts the final transpeptidation step of peptidoglycan synthesis, leading to weakened cell walls and bacterial lysis. []
Q2: Does the presence of Dicloxacillin affect other cellular processes in bacteria?
A2: While primarily targeting cell wall synthesis, Dicloxacillin has been observed to impact other cellular processes. Research suggests it can accelerate the degradation of pre-existing cell wall components, particularly disaccharide peptides, further contributing to bacterial lysis. []
Q3: What is the molecular formula and weight of Dicloxacillin?
A3: Dicloxacillin Sodium, the sodium salt commonly used in formulations, has the molecular formula C19H16Cl2N3NaO5S and a molecular weight of 470.3 g/mol.
Q4: Is spectroscopic data available for Dicloxacillin?
A4: Yes, several analytical methods utilize spectroscopic properties of Dicloxacillin for detection and quantification. For instance, high-performance liquid chromatography (HPLC) methods commonly employ UV detection at wavelengths like 225 nm or 229 nm. []
Q5: How stable is Dicloxacillin in oral suspension form?
A5: Dicloxacillin sodium oral suspension, when repackaged in polypropylene syringes, exhibits variable stability depending on storage conditions. Research indicates stability for approximately 7 days at ambient temperature, 10 days under refrigeration, and 21 days when frozen. Degradation occurs more rapidly in syringes compared to the original container. []
Q6: Does Dicloxacillin exhibit any catalytic properties?
A6: Dicloxacillin itself does not function as a catalyst. It acts as a mechanism-based inhibitor, forming a covalent bond with its target, PBPs, to exert its antibacterial effect.
Q7: How does the isoxazolyl side chain of Dicloxacillin contribute to its activity?
A7: The isoxazolyl side chain in Dicloxacillin is crucial for its resistance to breakdown by bacterial penicillinases. This structural feature differentiates it from penicillins like Penicillin G, which are susceptible to inactivation by these enzymes. [, ]
Q8: What strategies can improve the stability of Dicloxacillin formulations?
A8: Cyclodextrin complexation has shown promise in enhancing Dicloxacillin stability. Studies utilizing gamma-cyclodextrin and hydroxypropyl-beta-cyclodextrin demonstrated improved drug stability in acidic solutions, with gamma-cyclodextrin showing higher efficacy. []
Q9: How is Dicloxacillin absorbed and distributed in the body?
A9: Dicloxacillin is well-absorbed orally, although food can delay its absorption. It exhibits good tissue penetration, including into lung tissues, making it suitable for treating respiratory infections. []
Q10: What are the main routes of Dicloxacillin elimination?
A10: Dicloxacillin is primarily eliminated via renal excretion, with a smaller fraction excreted in bile. []
Q11: Are there differences in Dicloxacillin pharmacokinetics in cystic fibrosis patients?
A11: Yes, cystic fibrosis patients exhibit altered Dicloxacillin pharmacokinetics. Despite normal absorption, they experience lower and more variable serum drug levels due to significantly higher renal clearances of the antibiotic, necessitating dose adjustments. [, ]
Q12: What types of infections is Dicloxacillin effective against?
A12: Dicloxacillin demonstrates efficacy against a range of Gram-positive bacteria, including Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pyogenes, and Streptococcus pneumoniae. It is commonly employed for skin and soft tissue infections, bone and joint infections, and respiratory tract infections. [, , , ]
Q13: Has Dicloxacillin been compared to other antibiotics in clinical trials?
A13: Yes, a randomized clinical trial compared the efficacy of Dicloxacillin in combination with Oxacillin against Linezolid for complicated skin and soft tissue infections. Both treatments displayed comparable clinical cure rates and were generally well-tolerated. []
Q14: Is resistance to Dicloxacillin a concern?
A14: Yes, resistance to Dicloxacillin, primarily among Staphylococcus aureus strains, is a growing concern. The primary mechanism of resistance is the acquisition of the mecA gene, encoding for a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics. []
Q15: What are the potential adverse effects of Dicloxacillin?
A15: While generally well-tolerated, Dicloxacillin can cause adverse effects like gastrointestinal upset, allergic reactions, and rarely, liver or kidney problems.
Q16: What analytical methods are commonly used to measure Dicloxacillin concentrations?
A16: High-performance liquid chromatography (HPLC) is widely employed for quantifying Dicloxacillin in biological samples like plasma and urine. UV detection is commonly utilized, and various mobile phases and stationary phases have been reported in the literature. [, , , ]
Q17: Are there alternative analytical techniques for Dicloxacillin analysis?
A17: Besides HPLC, high-performance thin-layer chromatography (HPTLC) is also used for Dicloxacillin quantification, particularly in tablet formulations and simulated urine samples. Densitometric detection at specific wavelengths is utilized in this technique. [, , ]
Q18: Have spectrophotometric methods been developed for Dicloxacillin determination?
A18: Yes, spectrophotometric methods offer simple and cost-effective alternatives for Dicloxacillin analysis, especially in resource-limited settings. Derivative spectrophotometry and methods based on isoabsorptive points have been reported, enabling the determination of Dicloxacillin in pharmaceutical formulations. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.